2-(2-Butyl)-4,5-dimethyl-3-thiazoline

nature-identical flavouring hydrolyzed vegetable protein Maillard reaction

2-(2-Butyl)-4,5-dimethyl-3-thiazoline (CAS 65894-82-8), also named 2-(sec-butyl)-4,5-dimethyl-3-thiazoline or 2,5-dihydro-4,5-dimethyl-2-(1-methylpropyl)thiazole, is a sulfur-containing heterocyclic compound of the 3-thiazoline class with molecular formula C₉H₁₇NS and molecular weight 171.30 g/mol. It is recognized as a nature-identical flavouring substance reported in hydrolyzed vegetable protein (HVP) and carries FEMA number 3619 and JECFA number 1059.

Molecular Formula C9H17NS
Molecular Weight 171.31 g/mol
CAS No. 65894-82-8
Cat. No. B1277014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Butyl)-4,5-dimethyl-3-thiazoline
CAS65894-82-8
Molecular FormulaC9H17NS
Molecular Weight171.31 g/mol
Structural Identifiers
SMILESCCC(C)C1N=C(C(S1)C)C
InChIInChI=1S/C9H17NS/c1-5-6(2)9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3
InChIKeyFLBOQJFNAYJWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  Miscible in fats
Miscible at room temperature (in ethanol)

2-(2-Butyl)-4,5-dimethyl-3-thiazoline CAS 65894-82-8: Procurement-Grade Profile for Flavor and Fragrance R&D


2-(2-Butyl)-4,5-dimethyl-3-thiazoline (CAS 65894-82-8), also named 2-(sec-butyl)-4,5-dimethyl-3-thiazoline or 2,5-dihydro-4,5-dimethyl-2-(1-methylpropyl)thiazole, is a sulfur-containing heterocyclic compound of the 3-thiazoline class with molecular formula C₉H₁₇NS and molecular weight 171.30 g/mol [1]. It is recognized as a nature-identical flavouring substance reported in hydrolyzed vegetable protein (HVP) and carries FEMA number 3619 and JECFA number 1059 [2]. The compound presents as a clear to pale yellow liquid with a characteristic meaty, spicy, vegetable odor profile, a density of 0.950–0.955 g/mL (25 °C), refractive index of 1.483–1.488, and an estimated logP of approximately 3.95 . Its commercial material is specified as a 60:40 mixture of cis and trans diastereoisomers, each racemic, with a minimum assay of 98% (sum of isomers) [3].

Why 2-(2-Butyl)-4,5-dimethyl-3-thiazoline Cannot Be Interchanged with Other Alkyl-3-thiazolines in Flavor Formulation


Despite sharing the 4,5-dimethyl-3-thiazoline core scaffold, the identity of the 2-alkyl substituent profoundly alters odor character, regulatory standing, and natural-occurrence status across this compound class. The sec-butyl substituent of 2-(2-butyl)-4,5-dimethyl-3-thiazoline yields a meaty-spicy-vegetable profile distinct from the fatty-savory-bacon character of its isobutyl isomer, while the ethyl analog delivers a nutty-musty-coffee profile [1]. Critically, the sec-butyl derivative is a nature-identical substance documented in hydrolyzed vegetable protein, whereas the isobutyl congener is classified as exclusively synthetic (not found in nature) [2]. Furthermore, the EU has withdrawn 2-(sec-butyl)-4,5-dimethyl-3-thiazoline (FL No. 15.029) from the Union list of authorized flavouring substances, effective October 2025, while structurally related 3-thiazolines remain under different regulatory statuses . These orthogonal dimensions—sensory, natural-occurrence, and regulatory—make indiscriminate substitution scientifically unjustifiable and potentially non-compliant depending on the target market.

Quantitative Differentiation Evidence for 2-(2-Butyl)-4,5-dimethyl-3-thiazoline Versus Closest Alkyl-3-thiazoline Analogs


Evidence 1: Natural-Occurrence Status – Nature-Identical in HVP vs. Exclusively Synthetic Isobutyl Analog

2-(2-Butyl)-4,5-dimethyl-3-thiazoline is unequivocally documented as a nature-identical substance occurring in hydrolyzed vegetable protein (HVP) [1]. In contrast, the isobutyl isomer 4,5-dimethyl-2-isobutyl-3-thiazoline (CAS 65894-83-9, FEMA 3621) is classified in authoritative Chinese food ingredient databases as '自然界未发现,属人造香料'—meaning 'not found in nature; classified as artificial flavouring' [2]. This distinction has direct implications for clean-label and natural-flavouring formulation strategies. The isobutyl analog is also reported as a component of cooked beef aroma, but this arises from thermal Maillard reaction pathways during cooking, not from a pre-existing natural source [3].

nature-identical flavouring hydrolyzed vegetable protein Maillard reaction synthetic vs. natural

Evidence 2: Defined Cis/Trans Diastereoisomer Ratio as a Procurement Quality Specification

The JECFA specification for 2-(2-butyl)-4,5-dimethyl-3-thiazoline mandates a defined 60:40 mixture of cis and trans diastereoisomers, each racemic, with a minimum assay of 98% (sum of isomers) [1]. This defined isomer ratio is a unique quality attribute not formally specified for closely related 3-thiazolines such as 4,5-dimethyl-2-isobutyl-3-thiazoline (JECFA 1045) or 4,5-dimethyl-2-ethyl-3-thiazoline (JECFA 1058), which are sold as isomer mixtures without a codified cis/trans ratio [2]. The presence of two chiral centers in the target compound (C-2 of the thiazoline ring and the sec-butyl side chain) generates four stereoisomers, making the 60:40 ratio a critical parameter for batch-to-batch sensory reproducibility [3].

diastereoisomer ratio quality specification cis/trans isomers racemic mixture

Evidence 3: JECFA NOEL Safety Benchmark – Reference Substance for the 3-Thiazoline Subgroup

In the JECFA safety evaluation of sulfur-containing heterocyclic compounds (WHO Food Additives Series 50), 2-(2-butyl)-4,5-dimethyl-3-thiazoline (JECFA No. 1059) served as the reference substance whose NOEL was used to evaluate the safety of structurally related 3-thiazolines. The NOEL of 1.2 mg/kg bw/day, established in a 90-day dietary study in rats, provides a margin of safety exceeding 10,000 times the estimated dietary intake when used as a flavouring agent [1][2]. This same NOEL was applied as the safety benchmark for 4,5-dimethyl-2-isobutyl-3-thiazoline (No. 1045) and 4,5-dimethyl-2-ethyl-3-thiazoline (No. 1058)—positioning the target compound as the toxicological anchor for the entire subgroup [3]. By comparison, 4,5-dimethyl-2-isobutyl-3-thiazoline was evaluated with an identical >10,000-fold margin but relied on the target compound's NOEL rather than its own [2].

NOEL safety margin JECFA evaluation subgroup reference toxicology

Evidence 4: EU Regulatory Divergence – Withdrawn Status of Target vs. Ongoing Evaluation of Isobutyl Analog

A critical regulatory divergence has emerged within the 3-thiazoline class: 2-(sec-butyl)-4,5-dimethyl-3-thiazoline (FL No. 15.029) has been withdrawn from the EU Union list of authorised flavouring substances, effective 13 October 2025, at the request of the flavourings industry . In contrast, 4,5-dimethyl-2-isobutyl-3-thiazoline (FL No. 15.032) remains under active evaluation within EFSA's Flavouring Group Evaluation 76 Revision 2, where genotoxicity concerns for gene mutations and clastogenicity have been ruled out, while aneugenicity potential continues to be assessed [1]. The target compound (FL 15.029) is grouped under the same genotoxicity assessment as the representative substance FL 15.032, meaning the in vitro micronucleus findings (aneugenic mode of action) reported for the isobutyl analog are structurally relevant to the target compound as well [2]. The withdrawal creates an immediate procurement constraint for EU-market applications.

EU flavouring regulation regulatory withdrawal Union list FL No. 15.029 market access

Evidence 5: Odor Profile Differentiation – Meaty-Spicy-Vegetable vs. Fatty-Savory-Cracklings of the Isobutyl Isomer

Sensory panel evaluations reveal that the sec-butyl substitution in 2-(2-butyl)-4,5-dimethyl-3-thiazoline produces a meaty, spicy, vegetable odor profile (evaluated at 0.10% in dipropylene glycol), distinct from the fatty, savory, cracklings, bacon, smoky, and roasted character of 4,5-dimethyl-2-isobutyl-3-thiazoline (FEMA 3621), which was evaluated at 1% odor concentration and 0.5 ppm taste threshold [1][2]. The target compound's odor descriptors emphasize 'meaty spicy vegetable,' while the isobutyl isomer's panel descriptors include 'fatty, savory, cracklings (rendered pork fat bits), sulfurous, gassy, brown, green, tropical, slightly alliaceous, gasoline, smoky, bacon, toasted, bread crust, chocolate, coffee, meaty, meat char, roasted, burnt rubber and fried oil'—a markedly broader and more complex profile [2]. The ethyl analog (FEMA 3620) shifts further toward nutty, musty, coffee, and chocolate notes [3].

odor profile sensory evaluation flavor differentiation meaty note organoleptic

Optimal Application Scenarios for 2-(2-Butyl)-4,5-dimethyl-3-thiazoline Based on Quantitative Differentiation Evidence


Scenario 1: Natural Meaty-Spice Flavor Bases for Non-EU Markets Leveraging Nature-Identical Status

For savory flavor formulations targeting markets outside the EU (e.g., Asia-Pacific, Americas, Middle East), 2-(2-butyl)-4,5-dimethyl-3-thiazoline offers a defensible nature-identical positioning based on its documented occurrence in hydrolyzed vegetable protein [1]. Its focused meaty-spicy-vegetable odor profile at low concentration (0.10%) makes it suited for meat, spice, and vegetable flavor bases where the broader fatty-bacon-cracklings profile of the isobutyl analog would introduce off-notes [2]. The defined 60:40 cis/trans isomer ratio further supports batch-to-batch sensory consistency in production-scale compounding [3]. However, EU-market applications require immediate reformulation planning due to the October 2025 withdrawal .

Scenario 2: Toxicological Reference Standard for 3-Thiazoline Subgroup Safety Dossier Compilation

Because 2-(2-butyl)-4,5-dimethyl-3-thiazoline serves as the empirical NOEL reference (1.2 mg/kg bw/day, 90-day rat dietary study) for the entire 4,5-dimethyl-2-alkyl-3-thiazoline subgroup [1], regulatory affairs teams compiling safety dossiers for structurally related 3-thiazolines may cite this compound's toxicological data as supporting evidence under read-across frameworks. The >10,000-fold safety margin provides a quantitative benchmark that can be referenced in FEMA GRAS or other national regulatory submissions for analogs lacking independent toxicological studies [2].

Scenario 3: Authentic HVP-Derived Meaty Notes for Process Flavor and Reaction Flavor Research

The confirmed occurrence of 2-(2-butyl)-4,5-dimethyl-3-thiazoline in hydrolyzed vegetable protein positions it as an analytical marker and formulation target for process flavor research focused on authentic HVP-type meaty notes [1]. Researchers investigating Maillard reaction model systems or developing plant-based meat flavorings may use this compound as a reference standard to benchmark the sensory fidelity of reaction flavor formulations against authentic HVP profiles. Its distinct odor profile (meaty-spicy-vegetable) differentiates it from the more roasted-caramelized character of 2-acetyl-2-thiazoline, whose reported odor threshold is approximately 0.06 ng/L in air [2].

Scenario 4: Cis/Trans Isomer Ratio as a Supplier Qualification Criterion for Quality Assurance

The JECFA-codified 60:40 cis/trans diastereoisomer ratio with minimum 98% assay (sum of isomers) provides an objective, analytically verifiable quality specification unique among commercial 4,5-dimethyl-3-thiazolines [1]. Quality assurance and procurement teams can use GC-MS or chiral HPLC methods to verify the isomer ratio of incoming material against this specification as a supplier qualification gate. This specification-driven approach reduces the risk of sensory inconsistency arising from uncontrolled stereochemical composition—a risk that is unmitigated for the isobutyl and ethyl analogs, which lack codified isomer ratios [2].

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